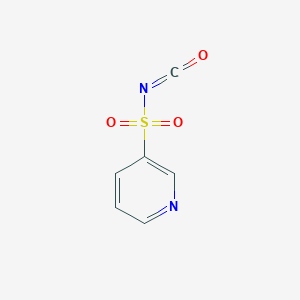

Pyridine-3-sulfonyl isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine-3-sulfonyl isocyanate is an organic compound characterized by the presence of a pyridine ring substituted with a sulfonyl group and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with potassium cyanate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of pyridine-3-sulfonyl chloride, followed by its conversion to the isocyanate derivative. The process includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonylureas.

Addition Reactions: The isocyanate group can participate in addition reactions with alcohols and amines to form carbamates and ureas, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Dry acetone, pyridine

Conditions: Room temperature, anhydrous conditions

Major Products:

Sulfonylureas: Formed by the reaction with amines

Carbamates and Ureas: Formed by the reaction with alcohols and amines

Scientific Research Applications

Pyridine-3-sulfonyl isocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in the development of anticancer and anti-inflammatory agents.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyridine-3-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable sulfonylurea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

Pyridine-3-sulfonyl Chloride: A precursor in the synthesis of pyridine-3-sulfonyl isocyanate.

Methanesulfonyl Chloride: Another sulfonyl chloride used in organic synthesis.

Para-toluenesulfonyl Chloride: Commonly used in the preparation of tosylates.

Uniqueness: this compound is unique due to its dual functional groups (sulfonyl and isocyanate), which provide versatile reactivity. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyridine-3-sulfonyl isocyanate, and how can reaction efficiency be validated?

this compound is typically synthesized via the reaction of pyridine-3-sulfonyl chloride with sodium cyanate under anhydrous conditions. Key parameters include maintaining a temperature below 0°C to minimize side reactions and using aprotic solvents like THF. Reaction progress can be monitored using FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹) and the emergence of the isocyanate peak (~2270 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product . Validation should include ¹H/¹³C NMR and HPLC-MS to confirm purity (>95%) and structural integrity.

Q. How should researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. This compound is thermally labile above 150°C, requiring storage at –20°C under inert gas .

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents. Solubility in DMSO is >50 mg/mL, while limited in hexane (<1 mg/mL).

- Reactivity : Assess hydrolysis kinetics in aqueous buffers (pH 2–12) via UV-Vis spectroscopy, as the isocyanate group reacts rapidly with water to form carbamic acid derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its high reactivity with moisture and amines, use glove boxes or Schlenk lines under nitrogen/argon. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant goggles, and lab coats. Emergency protocols should address inhalation risks (use fume hoods) and spills (neutralize with dry sand, followed by 10% sodium bicarbonate solution) .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles (e.g., amines, alcohols)?

- Experimental design : Use stopped-flow kinetics to measure second-order rate constants (k₂) for reactions with primary amines (e.g., aniline) in acetonitrile at 25°C. Control variables include solvent polarity, temperature, and steric effects of nucleophiles.

- Data collection : Monitor reaction progress via ¹H NMR (disappearance of isocyanate proton at δ 3.2 ppm) or HPLC.

- Contradiction resolution : If observed rates deviate from literature values (e.g., due to solvent effects), replicate experiments using standardized conditions and compare with computational models (DFT calculations for transition-state energies) .

Q. What analytical methods are most effective for quantifying trace impurities in this compound batches?

- GC-MS : Use a DB-5 column with a temperature ramp (50°C to 280°C at 10°C/min) to detect residual solvents (e.g., THF) or byproducts like pyridine-3-sulfonamide.

- HPLC-DAD : Employ a C18 column (acetonitrile/water gradient) to quantify hydrolyzed derivatives (e.g., carbamic acid).

- Challenges : Co-elution of impurities with the internal standard (e.g., n-dibutylamine) may occur; optimize separation conditions using spiked samples .

Q. How can conflicting data on the stability of this compound in different solvent systems be reconciled?

Contradictions often arise from solvent trace moisture content. To resolve:

- Method refinement : Pre-dry solvents over molecular sieves and measure water content via Karl Fischer titration.

- Controlled studies : Compare degradation rates in rigorously dried vs. ambient solvents.

- Statistical analysis : Apply ANOVA to determine if observed differences are significant (p < 0.05) .

Q. What strategies are recommended for integrating this compound into multi-step synthetic pathways (e.g., polymer crosslinking)?

- Stepwise optimization : Conduct small-scale reactions to identify incompatible functional groups (e.g., unprotected alcohols).

- In situ monitoring : Use Raman spectroscopy to track isocyanate consumption during polymerization.

- Scalability : Ensure stoichiometric excess (1.2–1.5 equiv.) of this compound to account for side reactions, and validate scalability via pilot-scale trials .

Q. Key Recommendations for Future Research

Properties

CAS No. |

76627-37-7 |

|---|---|

Molecular Formula |

C6H4N2O3S |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

N-(oxomethylidene)pyridine-3-sulfonamide |

InChI |

InChI=1S/C6H4N2O3S/c9-5-8-12(10,11)6-2-1-3-7-4-6/h1-4H |

InChI Key |

CJXCNJKIKGFFQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.